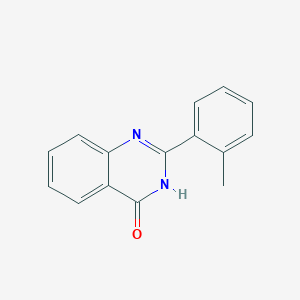
2-(o-Tolyl)quinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(o-Tolyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a 2-methylphenyl substituent at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamides with aldehydes. For 2-(o-Tolyl)quinazolin-4(1H)-one, the reaction can be carried out under visible light irradiation using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant . This method is green, simple, and efficient, providing good to excellent yields.
Another approach involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium. This method allows for the synthesis of quinazolin-4(3H)-ones starting from anthranilamide (2-aminobenzamide) and an aldehyde or ketone at room temperature .
Industrial Production Methods
Industrial production methods for quinazolin-4(3H)-ones typically involve large-scale reactions using similar synthetic routes as described above. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(o-Tolyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.
Substitution: Substitution reactions can occur at the quinazolinone core or the 2-methylphenyl substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TBHP and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce dihydroquinazolinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: Quinazolinone derivatives have shown promise as antimicrobial, antifungal, and antitumor agents.
Industry: Quinazolinones are used in the development of luminescent materials and bioimaging agents.
Wirkmechanismus
The mechanism of action of 2-(o-Tolyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, some quinazolinone derivatives have been found to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a key role in DNA repair and cell apoptosis . The compound may also interact with other proteins and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinazolin-4(3H)-one: This compound has a phenyl substituent at the 2-position instead of a 2-methylphenyl group.
4-Hydroxyquinazoline Derivatives: These compounds have a hydroxyl group at the 4-position and exhibit different biological activities.
Uniqueness
2-(o-Tolyl)quinazolin-4(1H)-one is unique due to its specific substituent at the 2-position, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group may enhance its interactions with certain molecular targets, leading to distinct therapeutic effects.
Eigenschaften
CAS-Nummer |
18818-39-8 |
|---|---|
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-10-6-2-3-7-11(10)14-16-13-9-5-4-8-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) |
InChI-Schlüssel |
TVFWFWOQIWIDNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















